molecular formula C21H33N3O3S B5590271 N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B5590271
M. Wt: 407.6 g/mol
InChI Key: NWAQFAOLADTIEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{1-[4-(4-methyl-1-piperidinyl)phenyl]ethyl}-1-(methylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C21H33N3O3S and its molecular weight is 407.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 407.22426310 g/mol and the complexity rating of the compound is 617. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their potential as anti-acetylcholinesterase (AChE) agents. These compounds, particularly ones with bulky moieties and specific substitutions, demonstrated significant inhibitory effects on AChE, which is crucial for developing antidementia agents. One potent inhibitor identified displayed an affinity thousands of times greater for AChE than butyrylcholinesterase (BuChE), suggesting its potential for treating conditions like Alzheimer's disease (Sugimoto et al., 1990).

Synthesis and Biological Evaluation

A series of new piperidine-4-carbohydrazide derivatives were synthesized and evaluated for their AChE and BChE enzyme inhibition activities. Molecular docking studies were conducted to examine these compounds' binding interactions with AChE and BChE proteins, demonstrating their potential as excellent inhibitors for both enzymes (Khalid et al., 2014).

Growth Hormone Secretagogue Analysis

Research into the mass spectrometry analysis of growth hormone secretagogues, specifically focusing on amide bond cleavage and resultant gas-phase rearrangement, has provided insights into the structural and functional aspects of such compounds. This research can contribute to the development of therapeutic agents targeting growth hormone regulation (Qin, 2002).

5-HT(2A) Receptor Antagonists

Studies on 4-(phenylsulfonyl)piperidines have identified them as novel, selective, and bioavailable 5-HT(2A) receptor antagonists. The development of such compounds is significant for psychiatric and neurological treatments, showing potential for applications in treating disorders like depression and schizophrenia (Fletcher et al., 2002).

Enantioseparation in Pharmaceutical Analysis

The simultaneous enantioseparation of a basic active pharmaceutical ingredient (API) and its neutral intermediate has been achieved using liquid chromatography with a new type of polysaccharide stationary phase. This research contributes to the field of pharmaceutical analysis, ensuring the purity and effectiveness of pharmaceutical compounds (Zhou et al., 2010).

Properties

IUPAC Name

N-[1-[4-(4-methylpiperidin-1-yl)phenyl]ethyl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3O3S/c1-16-10-13-23(14-11-16)20-8-6-18(7-9-20)17(2)22-21(25)19-5-4-12-24(15-19)28(3,26)27/h6-9,16-17,19H,4-5,10-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAQFAOLADTIEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=CC=C(C=C2)C(C)NC(=O)C3CCCN(C3)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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